Methyl oleanolate acetate

Catalog No.
S1536706
CAS No.
1721-57-9
M.F
C33H52O4
M. Wt
512.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl oleanolate acetate

CAS Number

1721-57-9

Product Name

Methyl oleanolate acetate

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

InChI

InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1

InChI Key

VTZCFEUQVQTSSV-LVNUYWAMSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C

Methyl oleanolate acetate is a chemical compound derived from modifying oleanolic acid, a naturally occurring compound found in plants like olives and certain mushrooms []. Scientific research into methyl oleanolate acetate is still in its early stages, but it appears to possess some interesting properties.

  • Anti-inflammatory potential: Some research suggests methyl oleanolate acetate may have anti-inflammatory properties. Studies have looked at its effects on certain cell cultures, but more research is needed to understand how it might function in the body.

Methyl oleanolate acetate is an ester derived from oleanolic acid, a pentacyclic triterpenoid prevalent in various plants, particularly in the family Oleaceae. This compound features a methyl ester functional group attached to the oleanolic acid backbone, enhancing its solubility and bioavailability compared to its parent compound. Methyl oleanolate acetate is recognized for its potential therapeutic properties, including anti-inflammatory, anticancer, and hepatoprotective effects.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into oleanolic acid and methanol. This reaction is significant in biological systems where enzymes may facilitate the breakdown of esters.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties and enhance its biological activity.
  • Reduction: The ester can be reduced to yield the corresponding alcohol, which can further participate in various biochemical pathways.

These reactions are crucial for understanding the metabolic pathways of methyl oleanolate acetate within biological systems.

Methyl oleanolate acetate exhibits a range of biological activities:

  • Anticancer Effects: Research indicates that derivatives of oleanolic acid, including methyl oleanolate acetate, can induce apoptosis in cancer cells such as HeLa cells (human cervical cancer) through mechanisms involving reactive oxygen species production and mitochondrial dysfunction .
  • Anti-inflammatory Properties: Compounds derived from oleanolic acid have demonstrated significant anti-inflammatory effects, inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .
  • Hepatoprotective Effects: Studies have shown that methyl oleanolate acetate may protect liver cells from damage induced by toxins like carbon tetrachloride, reducing oxidative stress markers and improving liver function .

Methyl oleanolate acetate can be synthesized through several methods:

  • Esterification: The most common method involves reacting oleanolic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to form the ester. This process typically requires heating to drive the reaction forward.
  • Semisynthetic Modifications: Oleanolic acid can be chemically modified using various reagents to introduce acetyl groups or other functional groups, yielding a range of derivatives including methyl oleanolate acetate .
  • Microwave-Assisted Synthesis: Emerging techniques utilize microwave irradiation to enhance reaction rates and yields during the synthesis of methyl esters from carboxylic acids.

Methyl oleanolate acetate has several applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for treating cancer and inflammatory diseases.
  • Cosmetics: Its properties may also find use in cosmetic formulations aimed at reducing inflammation or promoting skin health.
  • Food Industry: As a natural compound with potential health benefits, it could be utilized as an additive or supplement in food products.

Interaction studies involving methyl oleanolate acetate often focus on its synergistic effects with other compounds:

  • Combination Therapies: Research indicates that combining methyl oleanolate acetate with other anticancer agents may enhance therapeutic efficacy and reduce side effects .
  • Biochemical Pathways: Studies have shown that this compound interacts with several signaling pathways involved in inflammation and cell proliferation, suggesting a multifaceted mechanism of action .

Methyl oleanolate acetate shares structural similarities with other triterpenoid compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Oleanolic AcidPentacyclic TriterpenoidAnticancer, Anti-inflammatoryParent compound; direct precursor to methyl esters
Ursolic AcidPentacyclic TriterpenoidAnticancer, AntimicrobialExhibits stronger antimicrobial properties
Betulinic AcidPentacyclic TriterpenoidAnticancerKnown for selective cytotoxicity against tumors
GlycyrrhizinTriterpenoid SaponinAnti-inflammatoryExhibits unique sweetening properties

Methyl oleanolate acetate stands out due to its enhanced solubility and bioavailability compared to its parent compound, making it a promising candidate for further pharmaceutical development.

XLogP3

8.4

Dates

Last modified: 08-15-2023

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